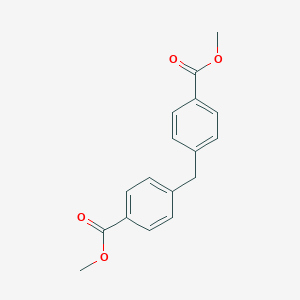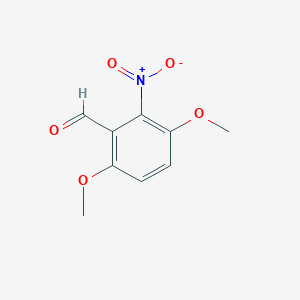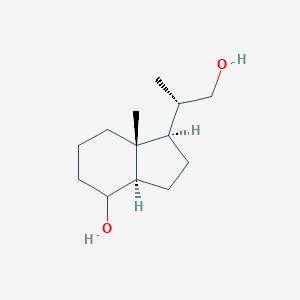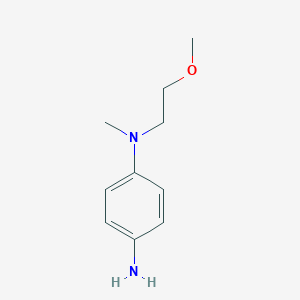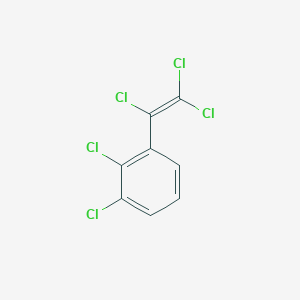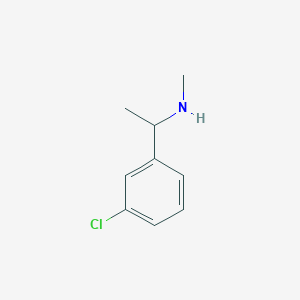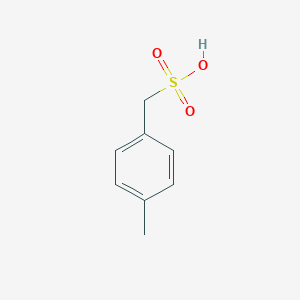
p-Tolylmethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolylmethanesulfonic acid is an organic compound with the formula CH3C6H4SO3H . It is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . The CH3C6H4SO2 group is known as the tosyl group and is often abbreviated as Ts or Tos .
Synthesis Analysis
p-Tolylmethanesulfonic acid has been used in many organic preparations as a good solid catalyst . A novel heterogeneous strong acid catalyst has been synthesized through the copolymerization of p-toluenesulfonic acid and paraformaldehyde with sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular formula of p-Tolylmethanesulfonic acid is C7H8O3S . Dopant-induced structural modifications and swelling that affect the conducting polymer component may contribute to lattice expansion .
Chemical Reactions Analysis
p-Tolylmethanesulfonic acid has been used in various chemical reactions. For instance, it has been used in the Diels–Alder cycloaddition of biomass-derived 2-pyrone coumalic acid (CMA) with propylene, providing an alternative pathway to produce toluic acid (TA), a precursor to terephthalic acid (TPA) .
Physical And Chemical Properties Analysis
p-Tolylmethanesulfonic acid has a molar mass of 172.20 g/mol . It appears as a colorless (white) solid and has a density of 1.24 g/cm3 . It has a melting point of 105 to 107°C (monohydrate) and a boiling point of 140°C at 20 mmHg . It is soluble in water .
Safety And Hazards
Zukünftige Richtungen
p-Tolylmethanesulfonic acid has been used in the development of a relatively quick and sensitive conductive polymer sensor for detecting trace quantities of hydrogen gas in a nitrogen atmosphere . It has also been used in a metal-free approach towards the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF), fructose, and glucose . These applications suggest potential future directions for the use of p-Tolylmethanesulfonic acid in various fields.
Eigenschaften
IUPAC Name |
(4-methylphenyl)methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKAAZJZMQJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)methanesulfonic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

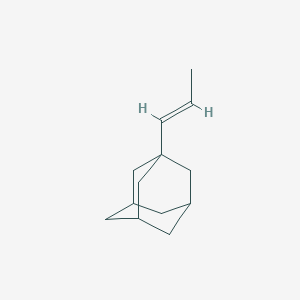
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
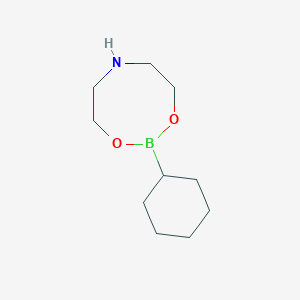
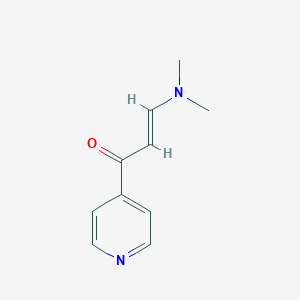
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
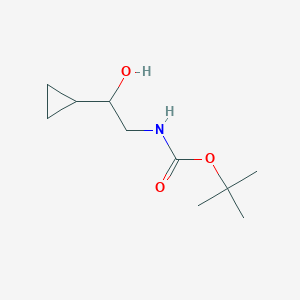
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
